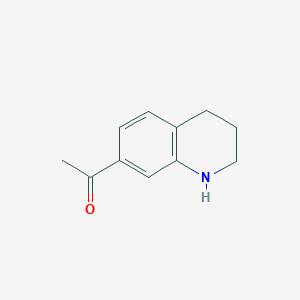

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Description

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a bicyclic organic compound featuring a partially hydrogenated quinoline scaffold with an acetyl group at the 7-position. Its synthesis typically involves advanced chromatographic and spectroscopic validation (e.g., HPLC, LC-MS, NMR) to ensure purity and structural fidelity, as seen in related tetrahydroquinoline syntheses .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3 |

InChI Key |

QWNZBFWAQSPYIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(CCCN2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Acyl Derivatives

A common preparative strategy for 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone involves the cyclization of N-acyl derivatives of β-phenylethylamine. This cyclization is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2), which facilitate ring closure to form the tetrahydroquinoline scaffold bearing the ethanone substituent at the 7-position. This method is widely used in industrial settings due to its scalability and efficiency.

Alkylation of Tetrahydroquinolin-7-ol Derivatives

Another key route involves the alkylation of 1,2,3,4-tetrahydroquinolin-7-ol derivatives. For example, reacting 1-methyl-1,2,3,4-tetrahydroquinolin-7-ol with methyl iodide in the presence of bases such as potassium carbonate and potassium iodide in dimethylformamide (DMF) solvent at temperatures ranging from -10 to 37°C yields the desired ethanone-substituted product.

Carbamoylation and Subsequent Hydrogenation

Substituted 1,2,3,4-tetrahydroquinolin-7-ol compounds can be reacted with substituted aryl or alkyl isocyanates or N,N-substituted alkyl carbamoyl halides in the presence of organic or inorganic bases (e.g., triethylamine, potassium carbonate, sodium hydride) and solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or DMF. The reaction is typically carried out under inert atmosphere for several hours (3 to 72 hours) at room temperature. Subsequent catalytic hydrogenation using 10% palladium on carbon (Pd-C) under hydrogen pressure (50-60 psi) for 4-12 hours at 20-40°C can be employed to reduce intermediates to the final tetrahydroquinoline derivatives.

Detailed Reaction Conditions and Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (a) | Stirring of tetrahydroquinolin-7-ol derivative with base | Sodium hydride or triethylamine in dry DMF or THF at -10 to 37°C under nitrogen | Ensures deprotonation and activation |

| (b) | Addition of substituted aryl/alkyl isocyanate or carbamoyl halide | 2-fluorophenyl isocyanate, hexyl isocyanate, or 2-chlorophenyl isocyanate | Reaction time 3-72 hours, room temperature |

| (c) | Work-up | Quenching with water, extraction with ethyl acetate or ether, drying over sodium sulfate | Standard organic extraction |

| (d) | Catalytic hydrogenation | 10% Pd-C catalyst, methanol or ethanol solvent, hydrogen pressure 50-60 psi, 4-12 hours, 20-40°C | Reduces nitro groups or other reducible functionalities |

| (e) | Alkylation (optional) | Methyl iodide with potassium carbonate and potassium iodide in DMF, -10 to 37°C | Introduces methyl substituent at nitrogen |

Example Synthesis Protocol

Method A (From Patent WO2012111021A1):

- Dissolve 500 mg (2.09 mmol) of 1-methyl-1,2,3,4-tetrahydroquinolin-7-ol in 5 mL dry DMF under nitrogen at -10°C.

- Add sodium hydride portion-wise over 5 minutes, stir for 30 minutes.

- Add 2-fluorophenyl isocyanate (352 mg, 3.14 mmol) and stir for 3 hours, allowing temperature to rise to 37°C.

- Quench with water, extract with ethyl acetate, dry, and concentrate to isolate product.

Reaction Types and Transformations

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Cyclization | POCl3, ZnCl2 | Formation of tetrahydroquinoline ring |

| Alkylation | Methyl iodide, K2CO3, KI | Introduction of methyl group at nitrogen |

| Carbamoylation | Aryl/alkyl isocyanates, carbamoyl halides | Formation of carbamate derivatives |

| Catalytic hydrogenation | Pd-C, H2 | Reduction of nitro groups or double bonds |

| Oxidation/Reduction (general) | KMnO4, LiAlH4 | Functional group interconversion |

Research Findings and Analytical Data

- The synthetic routes have been optimized for yield and purity, with reaction times ranging from minutes to days depending on the step.

- Bases such as potassium carbonate and triethylamine are preferred for their mildness and effectiveness.

- Solvents like DMF, THF, methanol, and ethanol are commonly used due to their ability to dissolve reactants and facilitate reactions under inert atmosphere.

- Catalytic hydrogenation under mild conditions efficiently reduces intermediates without degrading the tetrahydroquinoline core.

- Analytical techniques such as NMR, IR, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The ethanone group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most significant applications of 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone is its use as a precursor in the synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Studies have indicated that derivatives of this compound can effectively inhibit acetylcholinesterase, an enzyme associated with neurodegeneration.

Case Study:

- A patent (US8946261B2) discusses the efficacy of substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors. These compounds demonstrated significant potential in ameliorating symptoms associated with Alzheimer's disease and other cognitive disorders .

Treatment of Glaucoma and Myasthenia Gravis

Research has also indicated that derivatives of this compound may be beneficial in treating glaucoma and myasthenia gravis. The cholinergic activity exhibited by these compounds suggests they could enhance synaptic transmission in conditions where acetylcholine signaling is impaired .

The biological activity of this compound derivatives extends beyond neurodegenerative diseases:

- Antidepressant Effects: Some studies suggest that these compounds may have mood-stabilizing properties due to their influence on neurotransmitter systems.

- Anti-inflammatory Properties: Research indicates that certain derivatives may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Research Findings and Insights

A comprehensive review of literature reveals diverse applications for this compound:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs, their properties, and functional distinctions:

Key Comparisons:

Core Structure Differences: The target compound’s tetrahydroquinoline core (benzene fused to pyridine at positions 1-2) contrasts with tetrahydroisoquinoline analogs (fusion at 2-3), leading to divergent electronic environments and reactivity .

Functional Group Impact: Nitro and acetyl substituents (e.g., in 1-acetyl-7-nitro derivatives) enhance electrophilicity, making these compounds reactive intermediates in heterocyclic synthesis . Hydrochloride salts (e.g., 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride) improve aqueous solubility, facilitating pharmacological testing .

Synthetic Methods: Most analogs employ HPLC, LC-MS, and NMR for purification and validation, ensuring high purity (>95%) . Cross-coupling reactions using ligands like 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone highlight the role of such compounds in catalytic applications .

6-Methyl-1,2,3,4-tetrahydroquinoline is utilized in industrial settings for corrosion inhibition, underscoring the versatility of tetrahydroquinoline scaffolds .

Biological Activity

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

This compound is characterized by its tetrahydroquinoline structure, which is known for its ability to interact with various biological targets. The compound's molecular formula is , and it has been identified as a potential lead compound for drug development due to its pharmacological properties.

The biological effects of this compound primarily stem from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including nitric oxide synthase (nNOS), which plays a crucial role in the regulation of vascular tone and neurotransmission .

- Receptor Modulation : It acts as a modulator for several receptors involved in pain and inflammation pathways. For instance, tetrahydroquinoline derivatives have been evaluated for their effects on the central nervous system (CNS), showing promise in treating neurodegenerative disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For example:

- A series of novel tetrahydroquinolinones showed significant antiproliferative activity against colorectal cancer (CRC) cells by inducing oxidative stress and disrupting cell survival pathways . The mechanism involved the modulation of reactive oxygen species (ROS) levels, leading to autophagy through the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Properties

Tetrahydroquinoline compounds have demonstrated notable antimicrobial activity:

- Certain derivatives exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from tetrahydroquinolines have been reported to possess significant cytotoxicity against various pathogens .

Study on Wound Healing

In a study assessing the wound healing properties of tetrahydroquinoline derivatives, it was found that specific compounds significantly enhanced cell migration and proliferation at certain concentrations. For instance:

| Compound | Concentration (µM) | Effect on Cell Viability (%) |

|---|---|---|

| 3b | 25 | 80 |

| 3c | 12.5 | 75 |

| 3i | 25 | 65 |

These results indicate that the biological activity can vary significantly with concentration, highlighting the importance of dose optimization in therapeutic applications .

Neuroprotective Effects

Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could protect neuronal cells by enhancing antioxidant defenses and reducing apoptosis markers .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves acetylation of tetrahydroquinoline derivatives under anhydrous conditions. For example, refluxing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in pyridine yields acetylated derivatives, with purification via silica gel chromatography (MeOH:CH₂Cl₂ mixtures) . Optimization includes controlling stoichiometry (e.g., 10:1 molar ratio of acetic anhydride to substrate) and reaction duration (2–6 hours). Monitoring via TLC or LC-MS ensures completion.

Q. How can the structural integrity of synthesized this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra for characteristic signals, such as the acetyl group (~2.1–2.5 ppm for CH₃) and tetrahydroquinoline backbone protons (e.g., 1.5–3.0 ppm for CH₂ groups) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns via electron ionization (EI-MS) .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and torsional conformations (e.g., hydrogen bonding patterns like O—H⋯O and N—H⋯O interactions in related analogs) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Although hazard data for this specific compound is limited, general precautions for tetrahydroquinoline derivatives include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact.

- Emergency protocols: Immediate consultation with a physician if exposed, with SDS documentation provided .

- Storage in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conflicting results (e.g., anti-inflammatory vs. inactive profiles) may arise from assay variability. Mitigation strategies include:

- Orthogonal Assays : Cross-validate using multiple models (e.g., RAW 264.7 macrophages for NO inhibition and in vivo inflammation models).

- Structural Confirmation : Ensure compound purity via HPLC (>95%) and rule out stereochemical discrepancies via chiral chromatography or X-ray analysis .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations (e.g., 0.1–100 µM) to assess potency thresholds .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Leverage QSPR (Quantitative Structure-Property Relationship) models and molecular docking:

- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility, bioavailability, and cytochrome P450 interactions.

- Docking Studies : Target proteins (e.g., COX-2 or NF-κB) using AutoDock Vina, guided by structural data from analogs (e.g., MPQP’s binding to inflammatory mediators ).

- Quantum Chemistry : Calculate electrostatic potentials (ESP) and HOMO-LUMO gaps to predict reactivity .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

- Methodological Answer : Design a SAR study by:

- Derivatization : Modify the acetyl group (e.g., replace with sulfonyl or alkyl chains) and the tetrahydroquinoline core (e.g., introduce halogens or methyl groups) .

- Bioactivity Screening : Test derivatives in functional assays (e.g., cytokine ELISA, Western blot for NF-κB/p65 phosphorylation ).

- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with activity trends.

Q. What experimental designs are recommended for studying hydrogen bonding interactions in crystalline forms of this compound?

- Methodological Answer : For crystallography studies:

- Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) via slow evaporation .

- Data Collection : Use a KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections (e.g., 2θ range: 3–50°) .

- Hydrogen Bond Analysis : Refine structures using SHELXL97 and visualize interactions (e.g., R₁₀(8) motifs) with Mercury software .

Methodological Notes

- Safety Compliance : Always reference GHS guidelines and institutional protocols for chemical handling .

- Data Reproducibility : Document synthetic batches, spectroscopic parameters, and assay conditions in detail to ensure reproducibility .

- Advanced Instrumentation : Collaborate with facilities offering high-resolution mass spectrometry (HR-MS) or synchrotron X-ray sources for precise characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.